molecular formula C6H16Cl2N2O B11781810 trans-3-Amino-1-methylpiperidin-4-oldihydrochloride

trans-3-Amino-1-methylpiperidin-4-oldihydrochloride

Cat. No.: B11781810
M. Wt: 203.11 g/mol
InChI Key: IYOFWUGRTTWMOR-USPAICOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of trans-3-Amino-1-methylpiperidin-4-oldihydrochloride involves several steps. One common method includes the amination of a piperidine derivative followed by hydrochloride salt formation . The reaction conditions typically involve the use of phenylsilane as a reducing agent and an iron complex as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Mechanism of Action

The mechanism of action of trans-3-Amino-1-methylpiperidin-4-oldihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

trans-3-Amino-1-methylpiperidin-4-oldihydrochloride can be compared with other piperidine derivatives such as:

Properties

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

IUPAC Name

(3S,4S)-3-amino-1-methylpiperidin-4-ol;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1

InChI Key

IYOFWUGRTTWMOR-USPAICOZSA-N

Isomeric SMILES

CN1CC[C@@H]([C@H](C1)N)O.Cl.Cl

Canonical SMILES

CN1CCC(C(C1)N)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.